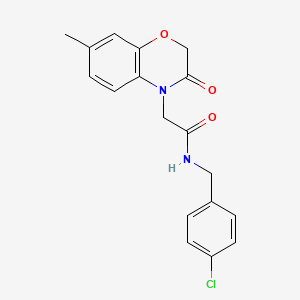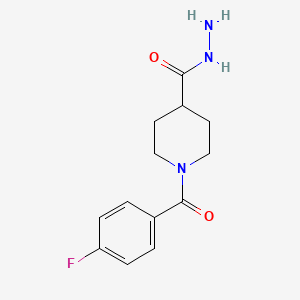![molecular formula C16H15Cl2N5O B12494602 9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12494602.png)
9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and CNS actions such as analgesic and anticonvulsant properties . The unique structure of this compound, featuring a tetrazole ring fused to a quinazoline core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 6,6-dimethyl-1,2,4-triazolo[5,1-b]quinazolin-8-one in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions with monitoring by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its analgesic and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for pain management and inflammatory diseases.
Mechanism of Action
The mechanism of action of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets. It has been found to inhibit matrix metalloproteinase 9 (MMP-9) and dihydroorotase, enzymes involved in cancer progression and cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds include other tetrazoloquinazolines and quinazoline derivatives, such as:
6,6-dimethyl-9-phenyl-6,7-dihydro[1,2,4]tetrazolo[5,1-b]quinazolin-8-one: Known for its anticancer properties.
Imidazo[1,2-c]quinazolines: Exhibiting significant anti-inflammatory and analgesic activities.
Pyrroloquinazolines: Used in the development of CNS-active drugs.
The uniqueness of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one lies in its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C16H15Cl2N5O |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15Cl2N5O/c1-16(2)6-10-12(11(24)7-16)14(23-15(19-10)20-21-22-23)8-4-3-5-9(17)13(8)18/h3-5,14H,6-7H2,1-2H3,(H,19,20,22) |
InChI Key |
GIDNAWDMDQZJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NN=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(5-methyl-2-thienyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12494525.png)
![2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12494538.png)

![5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12494543.png)

![4-chloro-N-[(2-fluorophenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494556.png)

![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)
![2-[4-(2,4-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494583.png)

![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12494609.png)

![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)
